Ethyl 2-(1-adamantyl)-2-oxo-acetate

Description

Significance of the Adamantyl Moiety in Medicinal Chemistry and Materials Science

The adamantane (B196018) molecule, the smallest unit of a diamond's crystal lattice, is a rigid and nearly stress-free hydrocarbon with the formula C₁₀H₁₆. wikipedia.org Its unique three-dimensional structure and physicochemical properties have made it a valuable building block in both medicinal chemistry and materials science.

In medicinal chemistry, the adamantyl group is often referred to as a "lipophilic bullet". researchgate.net Its incorporation into drug candidates can significantly enhance their lipophilicity, which in turn can improve their pharmacokinetic properties, such as absorption and distribution. researchgate.netnih.gov This increased lipophilicity can facilitate the passage of drugs across biological membranes, including the blood-brain barrier. researchgate.net The rigid and bulky nature of the adamantane cage can also lead to more specific interactions with biological targets, such as enzymes and receptors, potentially increasing the potency and selectivity of a drug. researchgate.netmdpi.com A number of successful drugs, including amantadine (B194251) (an antiviral and anti-Parkinsonian agent), rimantadine (B1662185) (antiviral), and vildagliptin (B1682220) (antidiabetic), feature an adamantane core, highlighting its importance in drug design. nih.govmdpi.com

In the realm of materials science, the adamantane scaffold is prized for its thermal stability and well-defined structure. These characteristics make adamantane derivatives promising candidates for the development of new polymers with improved performance, thermostable lubricants, and other advanced materials. researchgate.netresearchgate.net The ability to functionalize the adamantane cage allows for the creation of molecular building blocks for self-assembly and nanotechnology. researchgate.netnih.gov For instance, adamantane's strong interaction with cyclodextrins is widely utilized in supramolecular chemistry to construct complex and functional molecular systems. rsc.org

Importance of α-Keto Ester Functional Groups in Organic Synthesis and Biological Systems

The α-keto ester functional group, characterized by a ketone directly adjacent to an ester, is a highly valuable motif in chemistry and biology. These compounds are not only present in numerous biologically and medicinally important molecules but also serve as versatile intermediates in organic synthesis. nih.govacs.org

From a synthetic perspective, α-keto esters are precursors to a wide array of other important organic compounds. nih.govacs.org They can be readily transformed into α-hydroxy acids and α-amino acids, which are fundamental building blocks of life. nih.govacs.org The dual carbonyl groups of the α-keto ester allow for a rich chemistry, including nucleophilic additions, reductions, and participation in various cyclization reactions to form heterocyclic compounds. mdpi.com Numerous methods have been developed for the synthesis of α-keto esters, such as the Friedel-Crafts acylation of arenes with ethyl oxalyl chloride or the oxidation of corresponding α-hydroxy esters. mdpi.comorganic-chemistry.org

In biological systems, α-keto acids (the hydrolyzed form of α-keto esters) are key intermediates in cellular metabolism. nih.gov For example, α-ketoglutarate is a crucial component of the citric acid cycle. The reactivity of the α-keto ester group makes it a feature in various natural products and drug candidates. researchgate.netbeilstein-journals.org The electrophilic nature of the internal ketone, enhanced by the adjacent ester group, makes these molecules susceptible to attack by biological nucleophiles, a property that can be exploited in the design of enzyme inhibitors and other bioactive compounds. beilstein-journals.org

Overview of Ethyl 2-(1-adamantyl)-2-oxo-acetate within the Broader Class of Adamantyl-Substituted Oxo-Acids and Esters

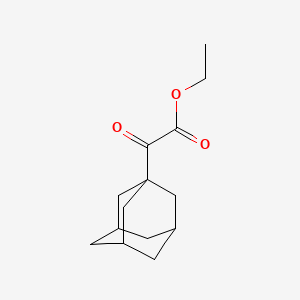

This compound is a chemical compound that exemplifies the fusion of the adamantane cage with the α-keto ester functional group. Its structure consists of an adamantane moiety attached at one of its bridgehead carbons to a two-carbon chain containing a ketone at the α-position and an ethyl ester at the terminal position. This compound belongs to a broader class of adamantyl-substituted oxo-acids and their ester derivatives, which are explored for their potential biological activities and as synthetic intermediates.

The synthesis of such compounds can be achieved through various routes, often starting from adamantane-derived precursors. For example, a related compound, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, can be prepared by the oxidation of 1-acetyl-3-hydroxyadamantane. google.com The presence of both the bulky, lipophilic adamantyl group and the reactive α-keto ester functionality in this compound suggests potential applications in areas where the properties of both moieties are advantageous. The rigid adamantane can influence the conformation and binding properties of the molecule, while the α-keto ester provides a handle for further chemical transformations or interactions with biological targets.

Below are the physicochemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₃ | chembk.com |

| Molar Mass | 236.31 g/mol | chembk.com |

| Boiling Point | 331.2±9.0 °C (Predicted) | chembk.com |

| Density | 1.170±0.06 g/cm³ (Predicted) | chembk.com |

| CAS Number | 152240-45-4 | matrixscientific.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-adamantyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-2-17-13(16)12(15)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBDDGCNBBTRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Adamantyl α Keto Esters

Reactions of the α-Keto Group

The α-keto group, with its adjacent carbonyl and ester functionalities, is a hub of electrophilic reactivity. This section explores the primary reactions occurring at this site.

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbon of the α-keto group is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This reactivity is a cornerstone of its synthetic utility. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org The presence of the bulky adamantyl group can sterically hinder this approach, influencing the reaction's feasibility and stereochemical outcome.

Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org The reactivity of Ethyl 2-(1-adamantyl)-2-oxo-acetate in these reactions is influenced by the steric bulk of the adamantyl group.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Low Temperature | nih.gov |

| Organolithium Reagents (R-Li) | Tertiary Alcohols | Varies | libretexts.org |

| Hydride Reagents (e.g., NaBH₄) | α-Hydroxy Esters | Varies | nih.gov |

| Cyanide (e.g., HCN) | Cyanohydrins | Acidic or Basic Catalysis | libretexts.org |

Condensation Reactions

Condensation reactions, such as the Claisen condensation, are fundamental transformations for esters. libretexts.org In the case of adamantyl α-keto esters, these reactions can be employed to form larger, more complex molecules. The Claisen condensation, for instance, involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.org

The mechanism is initiated by the deprotonation of the α-carbon of one ester molecule to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org

Reactions of the Ester Moiety

The ester group in this compound provides another avenue for chemical transformations, primarily through nucleophilic acyl substitution.

Hydrolysis to Corresponding Carboxylic Acids

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1-adamantyl)-2-oxoacetic acid, under either acidic or basic conditions. This reaction is a standard transformation for esters.

Transamidation and Hydrazinolysis to Form Amides and Hydrazides

The ester functionality can undergo transamidation with amines or hydrazinolysis with hydrazine (B178648) to yield the corresponding amides and hydrazides. organic-chemistry.orgnih.gov These reactions typically proceed via a nucleophilic acyl substitution mechanism. For instance, the reaction with an amine would yield N-substituted 2-(1-adamantyl)-2-oxoacetamides. The reaction of ethyl chlorooxoacetate, a related α-keto ester, is a known pathway for introducing the α-keto ester functional group. nih.gov

Table 2: Products from Ester Transformations

| Reagent | Product | Product Class |

|---|---|---|

| Water (H₂O) | 2-(1-Adamantyl)-2-oxoacetic acid | Carboxylic Acid |

| Amine (R-NH₂) | N-R-2-(1-adamantyl)-2-oxoacetamide | Amide |

| Hydrazine (N₂H₄) | 2-(1-Adamantyl)-2-oxoacetohydrazide | Hydrazide |

Transformations Involving the Adamantane (B196018) Cage

The adamantane cage, while generally stable, can participate in certain reactions, particularly those involving radical or cationic intermediates. nih.gov The unique properties of the adamantane structure, such as its rigidity and lipophilicity, are often exploited in drug design and materials science. nih.govresearchgate.net

Transformations can include functionalization at the tertiary C-H bonds of the adamantane skeleton through radical-mediated processes. nih.gov For instance, direct C-H functionalization methods using photoredox and hydrogen atom transfer catalysis can introduce alkyl groups to the adamantane core. acs.org

Selective Functionalization of Adamantyl C-H Bonds

The direct and selective functionalization of the strong C-H bonds of the adamantane core in the presence of the reactive keto-ester group is a significant challenge in synthetic chemistry. However, specific methodologies have been developed to achieve this transformation. One notable approach involves the use of 1,3-dehydroadamantane, a strained precursor that can be used to introduce the adamantyl group. For instance, the reaction of 1,3-dehydroadamantane with ethyl esters of α-halocarboxylic acids can proceed at either the Cα–H or Cα–Hlg bond, with the regioselectivity dependent on the nature of the halogen. researchgate.net This indicates that under certain conditions, the adamantane cage can be formed while preserving the keto-ester functionality.

Furthermore, the adamantane framework itself can direct functionalization. While not a direct functionalization of this compound itself, the principles of adamantane chemistry are relevant. For example, constructing the adamantane core from substituted monocyclic compounds has been explored as a strategy to create specifically substituted adamantane derivatives. nih.gov These "ground-up" syntheses allow for the incorporation of functional groups at desired positions, which can then be further elaborated.

Ring Opening and Rearrangement Reactions

The adamantane cage is known for its remarkable stability; however, under certain conditions, it can undergo rearrangement and ring-opening reactions. The adamantyl cation is a key intermediate in these transformations. For instance, the rearrangement of the adamantyl cation between the 1-yl and 2-yl positions can occur in strong acids like sulfuric acid. rsc.org This process can involve an intermolecular hydride transfer catalyzed by adamantane itself or a slower mechanism involving a reversible ring-opening of the adamantane skeleton. rsc.org

A related and more general transformation is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. beilstein-journals.orgwikipedia.org This acid- or base-catalyzed reaction is reversible and driven by the formation of a more thermodynamically stable product. wikipedia.org While this rearrangement typically involves an α-hydroxy ketone, the principles can be extended to related systems. For example, bridged ketols and steroidal ketols undergo this type of rearrangement, often with high stereocontrol. wikipedia.org Such rearrangements could potentially be applied to derivatives of this compound, leading to novel adamantane structures.

Cyclization Reactions Leading to Adamantane-Fused Heterocycles

The α-keto ester functionality in this compound is a prime handle for constructing a variety of heterocyclic systems fused to the adamantane core. These reactions leverage the electrophilicity of the two carbonyl groups to react with binucleophiles, leading to the formation of five- and six-membered rings.

Formation of Pyrazolones and Dihydropyrazolones

The reaction of α-keto esters with hydrazine derivatives is a well-established method for the synthesis of pyrazolone (B3327878) and dihydropyrazolone rings. In the context of adamantyl α-keto esters, this reaction provides a direct route to adamantane-substituted pyrazoles. For example, the reaction of Co(II) complexes of β-dicarbonyl compounds with 1-bromoadamantane (B121549) has been used to prepare 4-(1-adamantyl)-3,5-disubstituted pyrazoles. researchgate.net This highlights the utility of the adamantyl group in directing the formation of heterocyclic structures.

Synthesis of Thiazolidinones

Thiazolidinone rings can be constructed by the reaction of an α-keto ester with a compound containing both a thiol and an amine functionality, such as cysteine or its esters. The reaction typically proceeds via initial formation of a thiazolidine (B150603) intermediate, followed by cyclization and dehydration. While specific examples starting directly from this compound are not prevalent in the provided search results, the general reactivity pattern of α-keto esters suggests this transformation is feasible and would lead to adamantane-fused thiazolidinone derivatives.

Derivatization to Triazoles and Oxadiazoles

The synthesis of 1,2,3-triazoles containing an adamantyl group has been achieved through cycloaddition reactions. researchgate.net For instance, the copper-catalyzed alkyne-azide cycloaddition (CuAAC) is a robust method for preparing 1,4-disubstituted-1,2,3-triazoles with high yields. researchgate.net While not a direct transformation of the keto-ester, the synthesis of adamantyl-substituted triazoles demonstrates a key strategy for incorporating this bulky group into heterocyclic systems. researchgate.net The α-keto ester can be a precursor to either the alkyne or azide (B81097) partner needed for such cycloadditions after suitable chemical modification.

Furthermore, four-directional synthesis on an adamantane scaffold has been employed to produce derivatives functionalized with diazo-β-keto-ester residues. researchgate.net These residues are versatile intermediates that can be converted to a variety of heterocyclic systems, including oxadiazoles.

Generation of Pyrrolidine (B122466) and Furan (B31954) Derivatives

The synthesis of adamantane-containing furan derivatives has been reported through the adamantylation of furan rings. researchgate.net A simple method involves the reaction of furans with 1-adamantanol (B105290) in the presence of a Lewis acid catalyst, such as aluminum or bismuth triflate, to yield 2-(1-adamantyl)furans. researchgate.net Another approach involves the cyclization of 1,4-di(1-adamantyl)butane-1,4-dione in concentrated sulfuric acid to produce 2,5-di(1-adamantyl)furan. researchgate.net

Regarding pyrrolidine derivatives, the construction of the adamantane framework can be achieved through reactions involving pyrrolidine itself. For example, the condensation of a monocyclic compound with pyrrolidine to form an enamine has been used as a key step in the "ground-up" synthesis of 1,2-disubstituted adamantane derivatives. nih.gov

Radical Reactions and Single Electron Transfer Mechanisms in Adamantyl α-Keto Ester Chemistry

The chemistry of adamantyl α-keto esters, such as this compound, at the intersection of radical reactions and single electron transfer (SET) processes is a field of significant interest. The unique properties of the bulky, cage-like adamantyl group, combined with the versatile reactivity of the α-keto ester moiety, give rise to a range of transformation pathways. These reactions are often initiated by photoredox catalysis or other methods capable of generating radical species.

The generation of an adamantyl radical is a key step in many of these transformations. nih.govacs.org This can be achieved through hydrogen atom transfer (HAT) from adamantane using photocatalysts. nih.gov Once formed, the adamantyl radical can participate in a variety of reactions. For instance, carbonylation of the adamantyl radical leads to an acyl radical, a close relative of the structure found in adamantyl α-keto esters. nih.gov

The α-keto ester functionality itself is susceptible to radical reactions. The generation of an α-keto radical can be accomplished through various methods, including the oxidation of β-keto esters. nih.gov These α-keto radicals are stabilized and can undergo further reactions, such as cyclizations. nih.gov In the context of this compound, a radical could potentially be generated at the α-position, leading to subsequent transformations.

Single-electron-transfer (SET) is a fundamental process that can initiate radical chemistry. acs.org In SET-mediated carbonylation reactions, the transfer of a single electron generates a reactive radical species that can then react with carbon monoxide. acs.org This highlights a potential pathway for the synthesis and transformation of α-keto esters.

The photochemical reactivity of ketones and their derivatives is another important aspect. nih.gov Irradiation can lead to the formation of electronically excited states that can undergo a variety of reactions, including the generation of radical intermediates. nih.gov For adamantyl α-keto esters, photochemical methods could provide a means to initiate radical cyclizations or other transformations.

The following table summarizes selected radical functionalization reactions leading to adamantyl ketones, which are structurally related to adamantyl α-keto esters.

| Reactants | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantane, 3-butenone | Acridinium photocatalyst | Aryl-adamantyl ketone precursor | 45 | nih.gov |

| Adamantane, enone | Benzophenone (stoichiometric), UV activation | 1-Adamantyl derivative of cyclic ketone | 65 | nih.gov |

| Adamantane, enone | TBADT (catalytic), UV activation | 1-Adamantyl derivative of cyclic ketone | 40 | nih.gov |

Research has also explored the radical cyclization of related keto esters. For example, copper(I)-catalyzed chlorine atom transfer radical cyclization of unsaturated α-chloro β-keto esters has been investigated. researchgate.net This demonstrates the utility of radical cyclization strategies for synthesizing complex cyclic and bicyclic compounds from keto ester precursors. researchgate.net The mechanism involves the abstraction of a chlorine atom by the copper(I) catalyst to generate a radical intermediate which then undergoes cyclization. researchgate.net While this specific example involves a β-keto ester, the principles could be extended to α-keto esters with appropriate unsaturation.

The following table details examples of radical cyclizations involving keto esters and related compounds.

| Substrate | Key Reagent/Catalyst | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|---|

| β-keto ester | Mn(OAc)₃ | Oxidative radical cyclization | α-keto radical | nih.gov |

| Unsaturated α-chloro β-keto esters | CuCl with bis(oxazoline) or bipyridine | Atom transfer radical cyclization | Radical at the α-position | researchgate.net |

| Dialdehyde with an ester | SmI₂ | Reductive radical cyclization | Ketyl radical | nih.gov |

Mechanistic Investigations and Computational Studies of Adamantyl α Keto Esters

Elucidation of Reaction Mechanisms

Understanding the reaction pathways leading to and involving adamantyl α-keto esters is crucial for the development of synthetic methodologies and for predicting their chemical behavior.

Mechanistic Pathways for Adamantane (B196018) Functionalization

The introduction of functional groups onto the adamantane core can proceed through various mechanistic pathways, primarily involving radical or cationic intermediates. The high bond dissociation energies of the C-H bonds in adamantane (99 kcal/mol for tertiary and 96 kcal/mol for secondary) necessitate the use of highly reactive species for their activation. nih.govresearchgate.net

One key precursor for the synthesis of 1-substituted adamantanes, including adamantyl α-keto esters, is 1,3-dehydroadamantane. researchgate.net This strained propellane derivative readily reacts with various electrophiles and radical species, leading to the formation of a stable adamantyl bridgehead cation or radical. The reaction of 1,3-dehydroadamantane with esters of α-halocarboxylic acids can proceed via two main pathways: insertion into the Cα–H bond or reaction at the Cα–Halogen bond. researchgate.net The regioselectivity of this reaction is dependent on the nature of the halogen, with the propensity for reaction at the C-X bond increasing down the group (F < Cl < Br), which correlates with the decreasing bond dissociation energies of the carbon-halogen bonds. researchgate.net

Direct functionalization of adamantane can also be achieved through radical pathways. nih.gov For instance, the adamantyl radical can be generated via hydrogen atom transfer (HAT) from adamantane using a suitable initiator. This radical can then be trapped by various reagents. For example, the reaction with carbon monoxide can lead to the formation of an acyl radical, which can be further oxidized to a carboxylic acid or trapped to form an ester. nih.gov The direct acylation of adamantane to form acyladamantanes, which are precursors to α-keto esters, is a known transformation. nih.gov

Reaction Mechanisms of α-Keto Ester Transformations (e.g., SRN1 reactions)

The transformations of α-keto esters can proceed through various mechanisms, including nucleophilic acyl substitution and reactions involving radical intermediates. youtube.com The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction involving radical and radical anion intermediates and is a known pathway for nucleophilic substitution on unactivated aryl and alkyl systems. rsc.org While specific examples of SRN1 reactions involving Ethyl 2-(1-adamantyl)-2-oxo-acetate are not prevalent in the literature, the general mechanism provides a plausible pathway for its transformation under suitable conditions.

The SRN1 mechanism typically involves the following steps:

Initiation: An electron is transferred to the substrate to form a radical anion.

Fragmentation: The radical anion fragments to produce a radical and an anion.

Propagation: The radical reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another substrate molecule, continuing the chain.

For an adamantyl α-keto ester, a hypothetical SRN1 reaction could be initiated by a photostimulated or solvated electron-induced process, leading to the formation of a radical anion. Fragmentation would then yield an adamantyl radical and the enolate of the ethyl oxoacetate. The adamantyl radical could then participate in subsequent propagation steps. It is important to note that this is a hypothetical pathway, and experimental verification would be required. The photostimulated reactions of ketone enolates with heteroaromatic compounds have been shown to proceed via an SRN1 mechanism. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, reactivity, and dynamics of molecules like this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. DFT calculations can provide insights into the distribution of electron density, molecular orbital energies, and various reactivity descriptors. For adamantane derivatives, DFT studies have been employed to understand their binding properties and reactivity. For instance, DFT has been used to study the binding of cyano-adamantyl derivatives to macrocycles.

A hypothetical DFT analysis of this compound would likely focus on:

Optimized Geometry: Determining the most stable three-dimensional structure.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.

Electrostatic Potential: Mapping the electrostatic potential to identify regions of positive and negative charge, which can guide understanding of intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and binding interactions in solution or complex environments. nih.gov For adamantane-containing systems, MD simulations have been used to investigate their behavior in various environments.

A conformational analysis of this compound using MD simulations would reveal the preferred orientations of the ethyl ester group relative to the adamantyl cage. The rotation around the C-C bond connecting the adamantyl group and the carbonyl carbon would be a key focus, as steric hindrance from the bulky adamantyl group would likely lead to specific low-energy conformations. Such simulations can be performed in different solvents to understand the influence of the environment on the conformational landscape.

The following table summarizes key parameters that would be investigated in a typical MD simulation for conformational analysis:

| Parameter | Description |

| Dihedral Angles | The angles defining the rotation around key single bonds, such as the bond between the adamantyl group and the carbonyl carbon. |

| Potential Energy Surface | A map of the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima). |

| Solvent Effects | How the presence and nature of a solvent influence the conformational preferences through solute-solvent interactions. |

| Time Evolution | Tracking the changes in molecular conformation over time to understand the flexibility and dynamics of the molecule. |

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations are instrumental in determining the thermodynamic and kinetic parameters of chemical reactions, providing quantitative data on reaction energies, activation barriers, and equilibrium constants. colab.ws For adamantane functionalization, these calculations can help to elucidate the feasibility and selectivity of different reaction pathways. uni-giessen.de

For the synthesis of this compound, quantum chemical calculations could be used to compare the energetics of different synthetic routes. For example, the reaction of 1,3-dehydroadamantane with ethyl glyoxylate (B1226380) could be modeled to determine the activation energy and reaction enthalpy. Similarly, the thermodynamics of radical-based functionalization routes could be assessed.

The table below outlines key thermodynamic and kinetic parameters that can be obtained from quantum chemical calculations for a given reaction:

| Parameter | Symbol | Description |

| Enthalpy of Reaction | ΔHr | The heat absorbed or released during a reaction at constant pressure. |

| Gibbs Free Energy of Reaction | ΔGr | The maximum amount of non-expansion work that can be extracted from a thermodynamically closed system. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |

These computational approaches, from elucidating reaction mechanisms to predicting thermodynamic and kinetic parameters, are invaluable for a comprehensive understanding of the chemistry of this compound and other adamantyl derivatives.

Structure-Reactivity Relationships in Adamantyl α-Keto Ester Synthesis

The synthesis of adamantyl α-keto esters, such as this compound, is influenced by a variety of factors stemming from the unique structural and electronic properties of the adamantyl cage and the reactivity of the α-keto ester moiety. The inherent steric bulk of the adamantyl group plays a pivotal role in dictating the feasibility and efficiency of synthetic transformations.

One common route to α-keto esters involves the reaction of a Grignard reagent with diethyl oxalate (B1200264). In the context of adamantane, the formation of 1-adamantyl Grignard reagent (1-adamantylmagnesium bromide) and its subsequent reaction are crucial steps. The reactivity of organometallic reagents derived from adamantane can be influenced by the steric hindrance around the reaction center. researchgate.net While direct addition of Grignard reagents to acid chlorides is a known method for ketone synthesis, the high reactivity of Grignard reagents can sometimes lead to over-addition. nih.gov The use of less reactive organometallic species or carefully controlled reaction conditions is often necessary to achieve the desired α-keto ester selectively. For instance, the reaction of 1-adamantanecarbonyl chloride with a suitable nucleophile is a potential pathway, where the bulky adamantyl group can sterically shield the carbonyl carbon, influencing the approach of the nucleophile.

The reaction of 1,3-dehydroadamantane with esters of α-halocarboxylic acids presents another avenue, where the regioselectivity is dependent on the nature of the halogen. The propensity for the reaction to occur at the Cα–Hlg bond increases in the series C–F < C–Cl < C–Br, which correlates with the decreasing bond energies of the carbon-halogen bond. researchgate.net This highlights the electronic effects on the reactivity of the substrate in adamantane chemistry.

Furthermore, the synthesis of related adamantyl ketones provides insight into structure-reactivity relationships that can be extrapolated to α-keto ester synthesis. In the Rh(III)-catalyzed synthesis of adamantyl-substituted 1,4-diketones from adamantyl-substituted cyclopropyl (B3062369) alcohols, the yield was found to be significantly higher for the adamantyl substrate (76%) compared to a less bulky hexyl-substituted substrate (20%). aurigeneservices.com This suggests that the rigid and bulky adamantyl group can favorably influence the reaction pathway, potentially through steric interactions that favor the desired transition state.

The table below summarizes the yields of 1,4-diketones from various substituted cyclopropyl alcohols, illustrating the impact of the substituent on reactivity.

| Substituent on Cyclopropyl Alcohol | Product | Yield (%) |

| Adamantyl | 4bj | 76 |

| Hexyl | 4bk | 20 |

| Phenyl | 4bi | 19 |

| 1,2-disubstituted (example 1) | 4bl | 61 |

| 1,2-disubstituted (example 2) | 4bm | 56 |

Data sourced from a study on the synthesis of multisubstituted cyclopentenones and 1,4-diketones. aurigeneservices.com

While this data is for a different class of ketones, it underscores the significant role that the steric and electronic nature of the substituent plays in the outcome of the reaction. It is plausible that similar structure-reactivity relationships would be observed in the synthesis of adamantyl α-keto esters, where the bulky adamantyl group would likely influence the approach of reagents and the stability of intermediates.

Computational studies, while not extensively reported for this specific compound, are crucial for a deeper understanding of these relationships. Such studies could model the transition states of different synthetic routes and quantify the energetic barriers, providing a theoretical basis for the observed reactivity patterns. For instance, modeling the Grignard reaction could elucidate the role of the adamantyl group in preventing over-addition by sterically hindering the approach of a second Grignard molecule to the newly formed ketone. Similarly, computational analysis of the radical pathway could reveal how substituents on the adamantane nucleus affect the stability of the radical intermediates and the transition states for their formation and subsequent reactions.

Preclinical Biological and Pharmacological Relevance of Adamantyl α Keto Esters and Derivatives

Role as Key Pharmaceutical Intermediates

Adamantyl α-keto esters are highly valued as intermediates in the synthesis of complex pharmaceutical agents due to their reactive α-keto ester moiety combined with the bulky adamantane (B196018) group.

Precursor in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis (e.g., Saxagliptin)

Ethyl 2-(1-adamantyl)-2-oxo-acetate and its hydroxylated analogue, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, are pivotal intermediates in the synthesis of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. scispace.comresearchgate.netresearchgate.net DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. nih.govuspto.govemanresearch.org

The synthesis of Saxagliptin often involves the asymmetric reductive amination of the α-keto acid intermediate derived from the corresponding adamantyl α-keto ester. scispace.comgoogle.com The adamantyl group in Saxagliptin is crucial for its efficacy, providing a steric bulk that enhances chemical stability and slows intramolecular cyclization. wikipedia.org The development of efficient synthetic routes to these adamantyl α-keto ester intermediates is a key focus in the commercial production of Saxagliptin. scispace.comresearchgate.netresearchgate.net

Intermediates for Chiral Amino Acids with Pharmaceutical Applications

Adamantyl α-keto esters serve as valuable precursors for the synthesis of chiral α-amino acids, which are fundamental components of many pharmaceutical drugs. nih.govnih.govgeorgiasouthern.edu The conversion of α-keto esters to α-amino acids can be achieved through various methods, with enzymatic reductive amination being a particularly effective approach for obtaining high enantioselectivity. nih.gov

This biocatalytic process often utilizes amino acid dehydrogenases, which, in the presence of an amino donor like ammonia and a cofactor such as NADH or NADPH, convert the α-keto acid to the corresponding chiral amino acid with high purity. nih.gov The resulting adamantyl-containing chiral amino acids can then be incorporated into peptidomimetics and other complex molecules with potential therapeutic applications.

Enzyme Inhibition Studies (In Vitro and Preclinical Models)

The unique structural features of the adamantane moiety have been exploited in the design of various enzyme inhibitors. Derivatives of adamantyl α-keto esters have shown significant inhibitory activity against several key enzymes implicated in various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Adamantyl Derivatives

Adamantyl-containing compounds have been extensively studied as inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism. nih.govnih.govnih.gov The development of adamantyl-based DPP-4 inhibitors was a significant advancement in the treatment of type 2 diabetes. wikipedia.orgacs.org

The bulky adamantyl group fits into a specific pocket of the DPP-4 enzyme, contributing to the high potency and selectivity of these inhibitors. wikipedia.org Preclinical studies have demonstrated that adamantyl derivatives, such as Saxagliptin and Vildagliptin (B1682220), effectively inhibit DPP-4, leading to increased levels of incretin hormones and improved glycemic control in animal models of diabetes. acs.orgresearchgate.netresearchgate.net These findings paved the way for their successful clinical development.

Carbonic Anhydrase II (CA-II) Inhibition by Adamantyl Thiazolidinone Hybrids

Recent research has explored the potential of adamantyl derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. nih.govrsc.org Abnormal CA activity has been linked to several conditions, including glaucoma and certain types of cancer. nih.gov

A series of novel adamantyl thiazolidinone hybrids have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase II (hCA-II). researchgate.net In vitro studies have shown that some of these hybrid compounds exhibit significant inhibitory potential against hCA-II. nih.gov For instance, certain 3-ethylaniline hybrid imino-thiazolidinones incorporating an adamantyl moiety have demonstrated potent inhibition of CA-II, with IC₅₀ values in the low micromolar range. nih.gov The adamantyl group in these hybrids is thought to interact with the hydrophobic regions of the enzyme's active site, contributing to their inhibitory activity. researchgate.net

Table 1: Carbonic Anhydrase II (CA-II) Inhibition by Adamantyl Thiazolidinone Hybrids This table is interactive and can be sorted by clicking on the column headers.

| Compound | Modification | IC₅₀ (µM) against CA-II |

|---|---|---|

| 6a | 2-methylphenyl | 1.665 ± 0.095 |

| 6e | 4-chlorophenyl | 1.545 ± 0.016 |

| Acetazolamide (Standard) | - | 1.089 ± 0.063 |

Data sourced from in vitro enzyme inhibition assays. nih.gov

Elastase Inhibition by Novel Adamantyl-Iminothiazolidinones

Elastase, a serine protease, is involved in the breakdown of elastin, a key protein in connective tissues. nih.govmdpi.com Excessive elastase activity is implicated in inflammatory diseases and skin aging. nih.govrsc.orgresearchgate.net Consequently, elastase inhibitors are of significant therapeutic interest.

Novel adamantyl-iminothiazolidinone derivatives have been designed and synthesized as potential elastase inhibitors. nih.govrsc.orgresearchgate.net In vitro studies have demonstrated that several of these compounds exhibit potent inhibitory activity against porcine pancreatic elastase, which is often used as a model for human elastase. nih.govrsc.orgresearchgate.net The adamantyl moiety in these molecules provides lipophilicity, which may enhance their ability to interact with the enzyme. nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring of the iminothiazolidinone scaffold significantly influence the inhibitory potency. nih.gov For example, compounds with an unsubstituted phenyl group or those with electron-donating or halogen substituents have shown particularly high potency. nih.gov

Table 2: Elastase Inhibitory Activity of Adamantyl-Iminothiazolidinones This table is interactive and can be sorted by clicking on the column headers.

| Compound | Phenyl Ring Substituent | IC₅₀ (µM) |

|---|---|---|

| 5a | 2-methyl | 0.231 ± 0.031 |

| 5d | 4-bromo | 0.287 ± 0.034 |

| 5f | 4-fluoro | 0.187 ± 0.027 |

| 5g | Unsubstituted | 0.124 ± 0.022 |

| 5h | 4-chloro | 0.234 ± 0.031 |

| Oleanolic acid (Standard) | - | 5.996 ± 0.882 |

Data sourced from in vitro elastase inhibition assays. nih.gov

Urease, α-Amylase, and α-Glucosidase Inhibition by Adamantyl Derivatives

Adamantane-containing compounds have demonstrated notable inhibitory effects against urease, α-amylase, and α-glucosidase, enzymes implicated in various pathological conditions.

Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a significant virulence factor for bacteria such as Helicobacter pylori, contributing to peptic ulcers and other gastric diseases. Several studies have highlighted the potential of adamantane derivatives as urease inhibitors. For instance, a series of amantadine-thiourea conjugates were synthesized and evaluated for their inhibitory activity against jack bean urease. One of the most potent compounds, N-(adamantan-1-ylcarbamothioyl)octanamide, exhibited an exceptionally low IC50 value of 0.0085 µM. Kinetic studies revealed a non-competitive mode of inhibition for this derivative nih.gov. Another study on amantadine (B194251) derivatives also reported potent urease inhibition, with some compounds being more effective than the standard inhibitor, thiourea nih.gov.

α-Amylase and α-Glucosidase Inhibition: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Adamantyl derivatives have shown promise in this area as well. A series of novel compounds incorporating a 1,3-thiazole core into amantadine were synthesized and tested for their inhibitory activities. One derivative, compound 6d (structure not specified in the source), demonstrated potent inhibition of α-amylase (IC50 = 97.37 ± 1.52 μM) and α-glucosidase (IC50 = 38.73 ± 0.80 μM). The same compound also showed significant urease inhibition (IC50 = 32.76 μM) nih.gov.

The following table summarizes the inhibitory activities of selected adamantyl derivatives against these enzymes.

| Compound Class | Enzyme Target | IC50 Value (µM) | Reference |

| Amantadine-thiourea conjugate | Urease | 0.0085 | nih.gov |

| Amantadine-thiazole conjugate | α-Amylase | 97.37 | nih.gov |

| Amantadine-thiazole conjugate | α-Glucosidase | 38.73 | nih.gov |

| Amantadine-thiazole conjugate | Urease | 32.76 | nih.gov |

Other Enzyme Target Interactions (e.g., Glucocerebrosidase)

Structure-Activity Relationship (SAR) Analysis (Preclinical)

The biological activity of adamantyl derivatives is significantly influenced by their structural features. SAR studies provide crucial information for the rational design of more potent and selective inhibitors.

Impact of Adamantane Substitutions on Biological Activity and Selectivity

The adamantane cage itself plays a vital role in the biological activity of these derivatives. Its bulky and lipophilic nature can enhance binding to hydrophobic pockets within enzyme active sites. However, substitutions on the adamantane ring can further modulate this activity.

For urease inhibitors based on amantadine-thiourea conjugates, the nature of the substituent on the acyl chain was found to be critical. Derivatives with long alkyl chains, such as an octanamide group, showed excellent inhibitory activity, suggesting that the extended lipophilic chain contributes significantly to binding nih.gov. In a different series of amantadine derivatives, the presence of a 2-chloro group on an aryl ring resulted in the most potent urease inhibitor nih.gov.

In the context of α-amylase and α-glucosidase inhibition by amantadine-thiazole derivatives, substitutions on the phenyl ring attached to the thiazole core were found to be important. A derivative with a para-methoxy group on the phenyl ring was the most active against α-amylase, which was attributed to the electron-donating nature of this group. For α-glucosidase inhibition, a derivative with a bromine atom at the para-position of the phenyl ring was the most potent nih.gov.

Influence of α-Keto Ester Moiety Modifications on Potency and Specificity

While specific SAR studies on adamantyl α-keto esters are lacking in the available literature, the α-keto amide moiety, which is structurally related to the α-keto ester, has been recognized as a "privileged motif" in medicinal chemistry. The reactivity and metabolic stability of α-keto amides are considered superior to those of α-keto acids and α-keto esters. They exhibit improved membrane permeability compared to α-keto acids and enhanced stability against plasma esterases compared to α-keto esters.

Modifications of the ester portion of an α-keto ester could potentially influence its potency and selectivity. For instance, altering the alkyl group of the ester could change the compound's lipophilicity and steric profile, thereby affecting its interaction with the enzyme's active site. However, without experimental data on adamantyl α-keto esters, these remain speculative considerations based on general principles of medicinal chemistry.

Ligand Efficiency and Lipophilicity Considerations

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug design that relate the potency of a compound to its size and lipophilicity, respectively. The adamantane group is known to significantly increase the lipophilicity of a molecule. While this can enhance binding to hydrophobic pockets, excessive lipophilicity can lead to poor pharmacokinetic properties and off-target effects.

Molecular Target Interaction Studies (Preclinical)

Molecular docking studies provide valuable insights into the binding modes of inhibitors within the active sites of their target enzymes, helping to rationalize observed SAR data and guide the design of new compounds.

For the amantadine-thiourea conjugates that inhibit urease, molecular docking studies revealed that the most potent compounds bind to amino acid residues outside the catalytic site, consistent with their non-competitive mode of inhibition. For example, one potent inhibitor was shown to form two hydrogen bonds with the amino acid residue VAL391 nih.gov.

In the case of amantadine-thiazole derivatives as inhibitors of α-amylase and α-glucosidase, molecular docking studies were performed to understand their binding mechanisms. The most potent α-amylase inhibitor showed strong interactions within the enzyme's active site, with a binding energy of -1.1 kcal/mol and an interaction with ARG-420. The most active α-glucosidase inhibitor also demonstrated favorable binding in the active site of the enzyme nih.gov.

Although no specific molecular docking studies for this compound with these enzymes are available, it can be hypothesized that the adamantyl group would likely occupy a hydrophobic pocket in the enzyme's active site, while the α-keto ester moiety could form hydrogen bonds or other polar interactions with key amino acid residues.

Broader Pharmacological Applications of Adamantyl Derivatives (Preclinical)

The unique structural features of the adamantane scaffold have led to its incorporation into a wide range of compounds with potential therapeutic applications. Preclinical research has demonstrated the promise of adamantyl derivatives in several key areas of medicine.

Adamantane derivatives have a well-established history as antiviral agents, with amantadine and rimantadine (B1662185) being early examples used against Influenza A. Research continues to explore new adamantane compounds with broader and more potent antiviral activity.

Influenza A: New aminoadamantane derivatives have shown significant preclinical activity against various strains of Influenza A, including H1N1, H2N2, and H3N2. mdpi.com The proposed mechanism for many of these compounds involves the M2 ion channel of the virus. mdpi.com Studies have also investigated adamantane derivatives for activity against rimantadine-resistant strains of Influenza A (H1N1), demonstrating the potential to overcome existing drug resistance. nih.gov

HIV: Some aminoadamantane derivatives have exhibited borderline activity against HIV-1 in preclinical screenings. mdpi.com This suggests that the adamantane scaffold could be a starting point for the development of novel anti-HIV agents.

Hepatitis C: In vitro studies have shown that adamantane derivatives featuring peptide residues can suppress the replication of the Hepatitis C virus (HCV) in cell cultures. researchgate.net Certain compounds also demonstrated virucidal activity against HCV particles. researchgate.net

| Virus | Derivative Type | Observed Preclinical Activity | Reference |

|---|---|---|---|

| Influenza A (H1N1, H2N2, H3N2) | Aminoadamantanes | Marked activity against various strains. mdpi.com | mdpi.com |

| Influenza A (H1N1 pdm09, rimantadine-resistant) | Derivatives with amino acid and lipoic acid | Inhibited viral replication and increased lifespan in mouse models. nih.gov | nih.gov |

| HIV-1 | Aminoadamantanes | Borderline activity noted in preclinical assays. mdpi.com | mdpi.com |

| Hepatitis C Virus (HCV) | Derivatives with tri- and tetrapeptide residues | Suppressed HCV replication in vitro; some showed virucidal effects. researchgate.net | researchgate.net |

While adamantane-containing drugs like vildagliptin and saxagliptin are known inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, preclinical research is exploring adamantyl derivatives that act on other antidiabetic targets. This diversification of mechanisms could lead to new therapeutic options with different efficacy and side-effect profiles.

One promising alternative target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol, a glucocorticoid implicated in metabolic syndrome. nih.govnih.gov Elevated levels of cortisol can lead to insulin (B600854) resistance and hyperglycemia. mdpi.com Several series of adamantyl ethanone and adamantane-linked triazole derivatives have been identified as potent and selective inhibitors of human 11β-HSD1 in preclinical studies. nih.govnih.govmdpi.com The most active of these compounds display IC₅₀ values in the nanomolar range and show metabolic stability in human liver microsomes. nih.gov

Another strategy for managing type 2 diabetes is to inhibit digestive enzymes like α-glucosidase and α-amylase, which slows the absorption of glucose. nih.govresearchgate.netdokumen.pub The potential for adamantane derivatives to act as inhibitors of these enzymes represents another avenue of research beyond DPP-4 inhibition.

The adamantane scaffold has been incorporated into various molecules to explore their potential as anticancer agents. Preclinical studies have shown that certain adamantyl derivatives can inhibit the growth of a range of human cancer cell lines.

For example, a series of adamantyl isothiourea derivatives displayed significant in vitro cytotoxic effects against five human tumor cell lines, including prostate (PC-3), colon (HCT-116), breast (MCF-7), cervical (HeLa), and particularly hepatocellular carcinoma (Hep-G2). nih.gov Two compounds from this series were identified as highly active against Hep-G2 cells, with IC₅₀ values of 7.70 µM and 3.86 µM. nih.gov

In another study, diaminophenyladamantane derivatives showed potent growth inhibition against a broad panel of 60 human cancer cell lines. nih.gov One compound, 2,2-bis(4-aminophenyl)adamantane, was particularly effective against colon cancer (HT-29), CNS cancer (SF-295), and breast cancer (NCI/ADR-RES) cell lines, with IC₅₀ values of 0.1 µM, 0.059 µM, and 0.079 µM, respectively. nih.gov These compounds were found to induce cell cycle arrest at the G1 phase in colon cancer cells. nih.gov

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Adamantyl isothioureas | Hepatocellular Carcinoma (Hep-G2) | 7.70 µM | nih.gov |

| 3.86 µM | |||

| Diaminophenyladamantanes | Colon Cancer (HT-29) | 0.1 µM | nih.gov |

| CNS Cancer (SF-295) | 0.059 µM | ||

| Breast Cancer (NCI/ADR-RES) | 0.079 µM |

Antimicrobial and Anti-inflammatory Properties

While direct studies on the antimicrobial and anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the individual contributions of the adamantane and α-keto ester moieties suggest a strong potential for such activities.

Antimicrobial Properties of Adamantane Derivatives and α-Keto Esters

Adamantane derivatives have a well-established history of antimicrobial applications. The antiviral activity of amantadine and rimantadine against the influenza A virus is a classic example. nih.govnih.gov Beyond antiviral effects, numerous adamantane derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain Schiff bases derived from 1- or 2-aminoadamantane have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. nih.gov The lipophilic nature of the adamantane cage is believed to facilitate the interaction of these molecules with microbial cell membranes. mdpi.com

The structure-activity relationship (SAR) of adamantane derivatives in the context of antimicrobial activity often highlights the importance of the substituents on the adamantane core. For example, studies on adamantane-isothiourea hybrids have shown that specific substitutions lead to potent broad-spectrum antibacterial activity. Furthermore, the introduction of a free amino group in hydrazide derivatives of 1-adamantanecarboxylic acid has been shown to promote activity against Gram-positive bacterial strains. mdpi.com

Similarly, α-keto esters have been investigated as potential antimicrobial agents. nih.gov The design of β-keto esters, structurally related to α-keto esters, has been based on mimicking bacterial quorum sensing autoinducers, suggesting a potential mechanism for disrupting bacterial communication and virulence. mdpi.com The antimicrobial efficacy of keto esters is often influenced by the nature of the ester group and other substituents on the molecule. nih.gov

The combination of the lipophilic and rigid adamantane scaffold with the reactive α-keto ester moiety in this compound could therefore result in a compound with significant antimicrobial potential. The adamantyl group may enhance cell membrane penetration, while the α-keto ester could interact with key microbial enzymes or other cellular targets.

Anti-inflammatory Properties of Adamantane Derivatives and α-Keto Esters

Adamantane-containing molecules have also been explored for their anti-inflammatory effects. A variety of adamantane derivatives, including those with oxime ester, oxime ether, and amide linkages, have been synthesized and shown to inhibit inflammation in preclinical models. nih.gov The mechanism of action for some of these compounds is thought to involve the modulation of inflammatory pathways, such as those involving lipoxygenase and complement systems. nih.gov Adapalene, an adamantane derivative, is a commercially available drug with known anti-inflammatory activity used in the treatment of acne. mdpi.com

The anti-inflammatory potential of ketones and their derivatives is also an area of active research. For example, ketone bodies like β-hydroxybutyrate have been shown to exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome. mdpi.comketone.com While the direct anti-inflammatory activity of simple α-keto esters is less characterized, functionalized δ-hydroxy-β-keto esters have been synthesized and evaluated for their anti-inflammatory properties, revealing interesting structure-activity relationships. nih.gov

Given these precedents, this compound represents a molecule of interest for anti-inflammatory research. The adamantane moiety could contribute to favorable pharmacokinetic properties and interactions with lipophilic binding sites of inflammatory targets, while the α-keto ester group could participate in key interactions within the active sites of enzymes involved in the inflammatory cascade.

Table 1: Antimicrobial Activity of Selected Adamantane Derivatives

| Compound Type | Test Organism(s) | Activity/MIC | Reference |

| Schiff bases of aminoadamantane | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans, C. krusei, C. parapsilosis | MIC = 32 µg/mL for one derivative against C. krusei and C. parapsilosis | nih.gov |

| N-substituted phthalimides of adamantane | S. aureus, Bacillus sp., M. flavus, E. faecium | MIC = 0.022-0.05 µg/mL for specific derivatives against S. aureus | nih.gov |

| Hydrazide of 1-adamantanecarboxylic acid | Gram-positive and Gram-negative bacteria | MIC = 125–500 µg/mL against Gram-negative bacteria | mdpi.com |

Cannabinoid Receptor Ligand Development

The endocannabinoid system, and particularly the cannabinoid receptors CB1 and CB2, are important therapeutic targets for a variety of pathological conditions. The development of ligands with high affinity and selectivity for these receptors is a major focus of medicinal chemistry research. The incorporation of an adamantyl group into cannabinoid-like scaffolds has emerged as a successful strategy for modulating ligand-receptor interactions.

Research into adamantane-substituted benzimidazoles has indicated that these compounds can exert anti-inflammatory effects through interactions with cannabinoid receptors, among other targets. nih.gov This highlights the potential of the adamantyl group to direct molecules towards the cannabinoid system.

The development of adamantyl-containing cannabinoid ligands often involves exploring the structure-activity relationships to optimize receptor affinity and selectivity. For example, in a series of 4-oxoquinoline derivatives, the inclusion of an adamantyl ring in the 3-carboxamide functional group was found to confer the highest affinity and selectivity for the CB2 receptor. nih.gov This suggests that the specific placement and orientation of the adamantyl group are critical for achieving desired pharmacological profiles.

The rationale for using the adamantyl group in cannabinoid ligand design often stems from its ability to occupy a specific hydrophobic pocket within the receptor, thereby enhancing binding affinity. Its rigid structure can also restrict the conformational flexibility of the ligand, leading to a more defined interaction with the receptor and potentially improving selectivity between the highly homologous CB1 and CB2 receptors.

Lead Identification and Optimization Strategies in Drug Discovery Programs

The process of identifying and optimizing a lead compound is a critical phase in any drug discovery program. danaher.com A lead compound is a chemical entity that exhibits a desired biological activity and serves as the starting point for the development of a drug candidate. researchgate.net The adamantane scaffold has frequently been utilized as a lead structure in the development of clinically used drugs. nih.gov

Lead Identification

The identification of a lead compound can be achieved through various methods, including high-throughput screening (HTS) of large compound libraries, fragment-based screening, and rational drug design. In the context of adamantyl α-keto esters, a lead compound could be identified through screening for a specific biological activity, such as antimicrobial, anti-inflammatory, or cannabinoid receptor modulation.

The adamantane moiety itself is often considered a "lipophilic bullet" that can be appended to known pharmacophores to improve their properties. nih.gov Therefore, a strategy for identifying lead adamantyl α-keto esters could involve the deliberate synthesis of a library of such compounds with variations in the ester group and substitutions on the adamantane ring, followed by screening in relevant biological assays.

Lead Optimization

Once a lead compound is identified, the lead optimization phase aims to improve its pharmacological and pharmacokinetic properties, such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing toxicity. danaher.comcriver.com For adamantyl α-keto esters, several optimization strategies can be envisioned:

Modification of the Adamantane Cage: Introduction of substituents at various positions of the adamantane ring can modulate lipophilicity, metabolic stability, and interactions with the biological target. The structure-activity relationship studies of adamantane derivatives often reveal that even small changes to the adamantyl core can have significant effects on biological activity. researchgate.net

Variation of the Ester Group: The ethyl group of the α-keto ester can be replaced with other alkyl or aryl groups to fine-tune the compound's properties. This can influence the compound's solubility, steric interactions within the binding site, and its susceptibility to hydrolysis by esterases.

Isosteric Replacements: The keto or ester functionalities could be replaced with other chemical groups (isosteres) to improve properties such as metabolic stability or to explore different binding interactions.

Structure-Based Drug Design: If the structure of the biological target is known, computational methods such as molecular docking and molecular dynamics can be used to guide the design of new derivatives with improved binding affinity and selectivity.

The optimization process is an iterative cycle of design, synthesis, and biological testing. The unique and favorable properties of the adamantane scaffold, such as its high lipophilicity and metabolic stability, make it an attractive component in lead optimization campaigns. nih.gov

Table 2: Key Considerations in Lead Optimization of Adamantane Derivatives

| Property to Optimize | Strategy | Rationale |

| Potency | Modify substituents on the adamantane ring and the ester group. | To enhance interactions with the target's binding site. |

| Selectivity | Introduce steric bulk or specific functional groups. | To favor binding to the desired target over off-targets. |

| Metabolic Stability | Introduce blocking groups at metabolically labile positions. | The adamantane core is generally stable, but substituents can be sites of metabolism. |

| Solubility | Introduce polar functional groups. | To improve aqueous solubility and bioavailability. |

| Lipophilicity | Modify the size and nature of the ester group or add polar substituents to the adamantane core. | To achieve an optimal balance for membrane permeability and solubility. |

Challenges and Future Research Directions in Adamantyl α Keto Ester Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of α-keto esters can be approached through various methods, including the oxidation of corresponding α-hydroxy esters or the direct functionalization of adamantane (B196018) derivatives. organic-chemistry.org Traditional methods often rely on stoichiometric and sometimes hazardous reagents like selenium dioxide or heavy metal oxidants. mdpi.comaurigeneservices.com A significant challenge lies in developing more sustainable and atom-economical synthetic routes.

Future research in this area is directed towards:

Catalytic Oxidation Methods: The use of transition metal catalysts, such as copper and iron, in combination with molecular oxygen as a green oxidant, is a promising avenue for the synthesis of α-keto esters from various precursors like terminal alkynes or acetophenones. researchgate.netorganic-chemistry.org

Electrochemical Synthesis: Anodic oxidation of aryl methyl ketones has been shown to produce α-keto acid methyl esters, offering a safe and environmentally friendly alternative to traditional chemical oxidation. mdpi.com

Biocatalysis: The use of enzymes, such as dehydrogenases, for the asymmetric reduction of β-keto esters to chiral β-hydroxy esters highlights the potential of biocatalysis in producing enantiomerically pure derivatives. rsc.org This approach could be adapted for the synthesis of chiral adamantyl α-keto esters.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of adamantyl α-keto esters. rsc.org

A promising strategy for the synthesis of adamantyl-substituted keto esters involves the use of 1,3-dehydroadamantane. researchgate.net This strained propellane derivative readily reacts with various nucleophiles, including esters of carboxylic acids, under mild conditions to introduce the adamantyl group in a single step. researchgate.net This method offers advantages such as low-stage synthesis and atomic precision. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

Adamantane derivatives have a rich history in medicinal chemistry, with applications ranging from antiviral agents like amantadine (B194251) and rimantadine (B1662185) to drugs targeting metabolic diseases. nih.govresearchgate.netnih.gov However, the full therapeutic potential of adamantyl α-keto esters remains largely unexplored.

Future research should focus on:

High-Throughput Screening (HTS): Screening large libraries of adamantyl α-keto ester derivatives against a wide range of biological targets can help identify novel activities. nih.gov

Enzyme Inhibition: The electrophilic nature of the α-keto ester moiety makes these compounds potential inhibitors of various enzymes, particularly proteases and dehydrogenases. nih.gov For instance, adamantane-based compounds have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), an enzyme implicated in metabolic syndrome. nih.govnih.gov

Antiviral and Antimicrobial Activity: Given the historical success of adamantanes as antiviral agents, exploring the activity of adamantyl α-keto esters against a broad spectrum of viruses and bacteria is a logical next step. nih.govmdpi.commdpi.com Recent studies have shown that some adamantane derivatives exhibit antimicrobial properties. mdpi.com

Cancer Therapeutics: The α-ketoamide scaffold, structurally related to α-keto esters, has been investigated for its anticancer properties, suggesting that adamantyl α-keto esters could also be explored as potential anticancer agents. nih.gov

Rational Design of Derivatives with Enhanced Selectivity and Potency

To improve the therapeutic index of adamantyl α-keto ester-based drug candidates, rational design strategies are crucial. This involves modifying the adamantyl cage and the ester group to optimize interactions with the biological target and improve pharmacokinetic properties.

Key areas for future research include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the adamantyl α-keto ester scaffold and subsequent biological testing are essential to understand the relationship between chemical structure and biological activity. nih.gov

Bioisosteric Replacement: Replacing the ester group with other functionalities, such as amides or other electron-withdrawing groups, could lead to derivatives with improved metabolic stability and altered biological activity. nih.gov

Introduction of Additional Functional Groups: Functionalizing the adamantane cage itself can provide additional points of interaction with the target protein, potentially leading to increased potency and selectivity. The synthesis of 1,2-disubstituted adamantane derivatives offers a pathway to chiral compounds with specific stereochemical requirements for biological activity. mdpi.com

Advanced Computational Modeling for Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles (excluding toxic effects itself)

The lipophilic nature of the adamantane group can significantly influence the ADME properties of a drug candidate. researchgate.netnih.gov Predictive computational models can aid in the early-stage assessment of these properties, reducing the time and cost associated with drug development.

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the ADME properties of adamantyl α-keto esters based on their physicochemical descriptors. acs.org

Molecular Docking and Dynamics Simulations: Using computational docking to predict the binding modes of adamantyl α-keto esters to their biological targets and employing molecular dynamics simulations to understand the stability of the ligand-protein complex. nih.gov

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using this information to design new derivatives with improved properties. nih.gov

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The efficient discovery of new lead compounds requires the integration of high-throughput screening (HTS) and combinatorial chemistry. This approach allows for the rapid synthesis and evaluation of large libraries of compounds.

Future research should focus on:

Development of Solid-Phase Synthesis Routes: Adapting synthetic methods for adamantyl α-keto esters to solid-phase synthesis would facilitate the creation of large combinatorial libraries.

Miniaturized Screening Assays: Developing and validating miniaturized, high-throughput assays to screen libraries of adamantyl α-keto esters for various biological activities. nih.gov

Fragment-Based Drug Discovery (FBDD): Using adamantyl-containing fragments in FBDD campaigns to identify novel starting points for drug discovery.

Green Chemistry Approaches in Adamantyl α-Keto Ester Synthesis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing. Applying these principles to the synthesis of adamantyl α-keto esters can lead to more environmentally friendly and cost-effective processes.

Key areas for future research include:

Use of Renewable Feedstocks: Exploring the synthesis of α-keto esters from biomass-derived starting materials. mdpi.com

Catalytic Methods: As mentioned earlier, the development of catalytic methods using earth-abundant metals and environmentally benign oxidants is a major goal. mdpi.comresearchgate.netorganic-chemistry.org

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, or performing reactions under solvent-free conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. mdpi.com The use of 1,3-dehydroadamantane in synthesis represents a step towards higher atom economy. researchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl 2-(1-adamantyl)-2-oxo-acetate, and how do reaction conditions influence yields?

- Methodological Answer : Two primary synthetic approaches are documented:

- Photostimulated Reactions : A photochemical method using 2-(2-iodophenyl)acetate ion and adamantane-derived carbanions yields crystalline products (e.g., {2-[2-(1-adamantyl)-2-oxoethyl]phenyl}acetic acid). Reaction optimization requires UV light exposure, inert atmospheres, and purification via radial thin-layer chromatography (petroleum ether/diethyl ether gradients) .

- Nitro Precursor Reduction : Ethyl 2-nitro-2-arylacetates can be reduced to α-ketoesters. For example, ethyl 2-nitro-2-(p-tolyl)acetate is converted to ethyl 2-oxo-2-(p-tolyl)acetate (67% yield) using catalytic hydrogenation or metal-mediated reductions. Solvent choice (e.g., EtOAc/hexanes) and temperature control are critical for minimizing side reactions .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

- Methodological Answer : Key NMR assignments for adamantyl-containing α-ketoesters include:

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement, SHELXD for phase determination) is widely used. For adamantyl derivatives:

- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. R-factors < 0.05 indicate reliable models .

- Example: Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-pyrrolizin-5-yl]-2-oxo-acetate was resolved using SHELXL, confirming the adamantyl group’s spatial orientation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for adamantyl-containing α-ketoesters?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) with X-ray data. For example, HMBC correlations between adamantyl protons and the carbonyl group (δ~213 ppm) resolve ambiguities in keto-enol tautomerism .

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize molecular geometries for comparison with experimental data .

- Twinned Data Refinement : For challenging crystallography cases (e.g., pseudo-merohedral twinning), SHELXL’s twin-law refinement tools improve model accuracy .

Q. What strategies optimize reaction yields in photochemical syntheses of adamantyl α-ketoesters?

- Methodological Answer :

- Light Source : Use high-intensity UV lamps (λ = 254–365 nm) with Pyrex filters to limit side reactions.

- Solvent Optimization : Non-polar solvents (e.g., hexanes) enhance photostability; addition of triplet sensitizers (e.g., benzophenone) improves energy transfer .

- Scale-Up Considerations : Flow reactors with controlled residence times prevent over-irradiation and decomposition .

Q. How do steric effects of the adamantyl group influence reactivity in further derivatization?

- Methodological Answer :

- Kinetic Studies : Monitor reactions (e.g., nucleophilic acyl substitutions) via in-situ IR spectroscopy. Adamantyl’s bulkiness reduces reaction rates; for example, ester hydrolysis under basic conditions may require prolonged heating (e.g., 12 hrs at 80°C) .

- Protecting Group Strategies : Temporary protection of the α-keto group (e.g., as a dioxolane) mitigates steric hindrance during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.